molecular formula C22H16F2N2OS B2697449 N-(2,4-difluorophenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 536702-75-7

N-(2,4-difluorophenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No. B2697449
CAS RN: 536702-75-7
M. Wt: 394.44
InChI Key: KFNRLYJNWUELFV-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide, also known as DIF-1, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications. DIF-1 has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of various sulfanilamide derivatives, which involve complex chemical processes for creating compounds with potential antimicrobial properties. For example, Lahtinen et al. (2014) synthesized four sulfanilamide derivatives and characterized them using a range of techniques, including Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–visible spectra. Their research also explored the thermal properties and antimicrobial activities of these compounds, although no significant antibacterial activity was observed with the introduction of certain groups (Lahtinen et al., 2014).

Antimicrobial Studies

The antimicrobial potential of novel compounds is a significant area of research. For instance, the study on the synthesis of N-substituted derivatives of sulfanilamide aimed to evaluate their antibacterial and anti-enzymatic potential, revealing insights into their structure-activity relationships and highlighting some compounds' promising antimicrobial properties (Baviskar et al., 2013).

Computational Studies and Molecular Docking

Computational studies and molecular docking analysis are crucial for understanding the interaction of new compounds with biological targets. For instance, the synthesis of an indole acetamide derivative was followed by molecular docking analysis targeting cyclooxygenase domains, revealing potential anti-inflammatory applications (Al-Ostoot et al., 2020).

Potential Applications in Drug Synthesis

The synthesis of modafinil, a drug used in the treatment of narcolepsy and other sleeping disorders, illustrates the potential pharmaceutical applications of complex organic compounds. The study by Taghizadeh et al. (2016) highlighted a synthesis pathway for R-modafinil, showcasing the potential of such synthetic pathways in developing clinically relevant drugs (Taghizadeh et al., 2016).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N2OS/c23-15-10-11-19(17(24)12-15)25-20(27)13-28-22-16-8-4-5-9-18(16)26-21(22)14-6-2-1-3-7-14/h1-12,26H,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNRLYJNWUELFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide

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